molecular formula C21H16N2OS B11174519 N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B11174519
M. Wt: 344.4 g/mol
InChI Key: QCISJVRAOZUHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C15H12N2OS. It is known for its applications in various fields, including medicinal chemistry and materials science. The compound features a cyanophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the amidation of methyl-2-(2-cyanophenyl)acetates. This reaction is catalyzed by aluminum methyl (AlMe3) to selectively form the amide over amidine . The reaction conditions generally include:

    Temperature: Moderate temperatures are used to ensure the selective formation of the amide.

    Catalyst: AlMe3 is used to promote the reaction.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit human topoisomerase II, an enzyme crucial for DNA replication and cell division . The compound fits well into the active site of the enzyme, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C21H16N2OS

Molecular Weight

344.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C21H16N2OS/c22-15-17-11-7-8-14-19(17)23-21(24)20(16-9-3-1-4-10-16)25-18-12-5-2-6-13-18/h1-14,20H,(H,23,24)

InChI Key

QCISJVRAOZUHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2C#N)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.